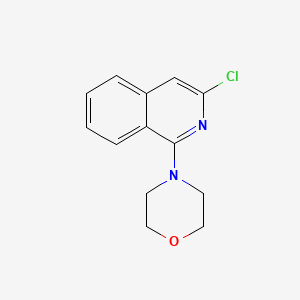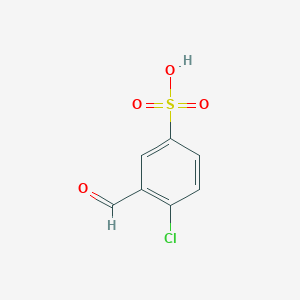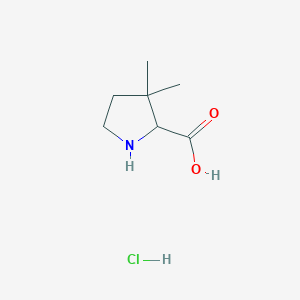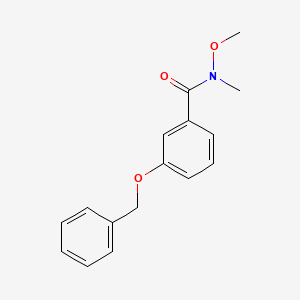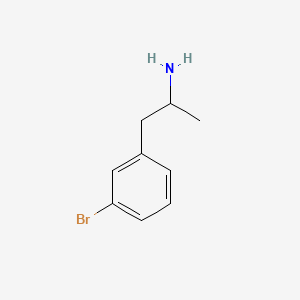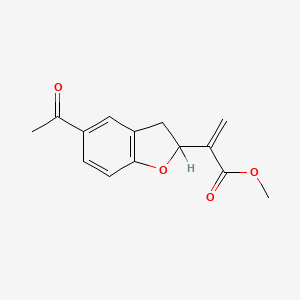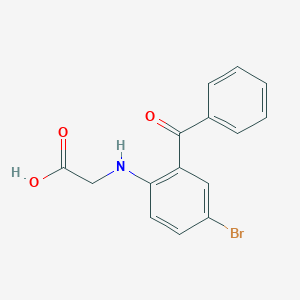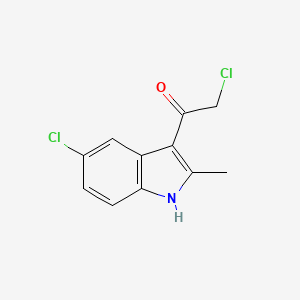
(R)-Methyl 5-oxopyrrolidine-2-carboxylate
概要
説明
“®-Methyl 5-oxopyrrolidine-2-carboxylate” is a chemical compound with the CAS Number: 64700-65-8 and a linear formula of C6H9NO3 .
Synthesis Analysis
The synthesis of “®-Methyl 5-oxopyrrolidine-2-carboxylate” is a complex process that involves several steps. Unfortunately, the specific details of the synthesis process are not available in the search results .Chemical Reactions Analysis
The chemical reactions involving “®-Methyl 5-oxopyrrolidine-2-carboxylate” are not specified in the search results .Physical and Chemical Properties Analysis
“®-Methyl 5-oxopyrrolidine-2-carboxylate” is a liquid at room temperature . Its molecular weight is 143.14 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Natural Product Derivation and Chemical Analysis : A study identified a new pyrrolidine derivative, (5S)-hydroxyethyl 2-oxopyrrolidine-5-carboxylate, isolated from the leaves of Polyscias balfouriana. This demonstrates the potential of (R)-Methyl 5-oxopyrrolidine-2-carboxylate derivatives in natural product chemistry and their significance in chemical analysis (Sugimoto et al., 2017).
Synthesis and Application in Plasticizers : Another application is in the synthesis of certain esters from levulinic acid, which are then tested for their performance as plasticizers. This research underlines the potential utility of these compounds in industrial applications, particularly in manufacturing flexible materials (Takenishi & Simamura, 1954).
Pharmaceutical Research and Development : There is significant research in the field of pharmaceuticals, where derivatives of this compound are synthesized and evaluated for their antibacterial activities. This highlights the compound's relevance in developing new therapeutic agents (Bouzard et al., 1992).
Catalysis in Organic Synthesis : The compound is also pivotal in catalysis. A study reported on the synthesis of (R)-2-Methylpyrrolidine from (R)-2-(tritylamino)-propionaldehyde using catalytic hydrogenation. This indicates its role in facilitating various chemical reactions, particularly in organic synthesis (Hongqing Hao, 2007).
Enantioselective Catalysis : Further, its derivatives have been used to enhance enantiocontrol in catalytic metal carbene transformations. This aspect is crucial for producing specific enantiomers of chemical compounds, which is essential in pharmaceuticals and fine chemicals (Doyle et al., 2010).
Receptor Research in Neuroscience : In neuroscience, enantiomers of 5-methyl-2-pyrrolidone analogs of the muscarinic agent oxotremorine were synthesized to study their selectivity and potency in muscarinic receptors, indicating the compound's application in receptor research and drug development (Amstutz et al., 1985).
Synthesis of Antibacterial Agents : Research into the synthesis and biological evaluation of 1beta-methylcarbapenems with a 1-methyl-5-oxopyrrolidin-3-ylthio group at the C-2 position demonstrates their potent antibacterial activity. This underscores the role of these compounds in the development of new antibacterial drugs (Kanno et al., 1999).
作用機序
Mode of Action
It is known to be an endogenous metabolite , suggesting it may play a role in various biochemical processes within the body.
Biochemical Pathways
It has been observed that labile metabolic intermediates, such as ®-methyl 5-oxopyrrolidine-2-carboxylate, can contribute to organismal adaptation in some scenarios . This suggests that the compound may influence a variety of biochemical pathways, potentially leading to the generation of new biochemical pathways .
Pharmacokinetics
Its solubility in dmso is known to be 100 mg/ml , which could potentially impact its bioavailability
Result of Action
As an endogenous metabolite , it likely plays a role in various physiological processes, but specific effects are yet to be determined.
Safety and Hazards
The safety information for “®-Methyl 5-oxopyrrolidine-2-carboxylate” includes hazard statements H315-H319-H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
将来の方向性
特性
IUPAC Name |
methyl (2R)-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGPKMSGXAUKHT-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


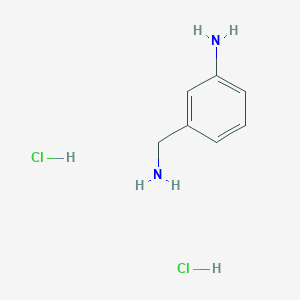
![Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- (9CI)](/img/structure/B3037787.png)
![2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B3037788.png)
